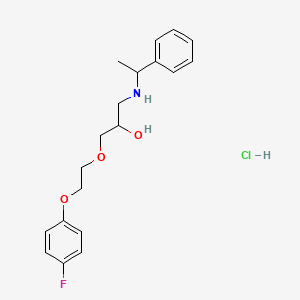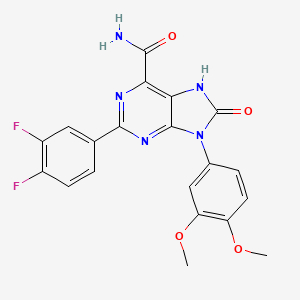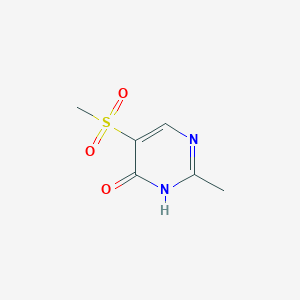
1-(2-(4-Fluorophenoxy)ethoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-(4-Fluorophenoxy)ethoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The presence of a fluorophenoxy group and a phenylethylamino moiety suggests that it may interact with biological systems in a specific manner, potentially as a uterine relaxant or exhibiting adrenolytic activity, as seen in similar compounds .
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including the use of acid catalysis, as seen in the formation of fluorophores from phenylethylamines . A novel route for synthesizing racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, which share structural similarities with the compound , has been reported. This synthesis involves structural hybridization and has been evaluated for biological activity .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR and mass spectrometry . Additionally, the conformational analysis of similar compounds has been performed using X-ray diffraction analysis, revealing details about the spatial arrangement of the molecule's functional groups and their potential interactions with biological targets .
Chemical Reactions Analysis
The compound likely undergoes chemical reactions typical of its functional groups. For example, the phenylethylamine core can participate in condensation reactions catalyzed by hydrochloric acid, leading to the formation of fluorophores . The presence of a hydroxy group also suggests potential for phosphorylation or esterification reactions.
Physical and Chemical Properties Analysis
Compounds with similar structures have been shown to possess liquid-crystalline properties, with the influence of fluoro substituents affecting their melting points, clearing points, and phase transitions . The physical properties such as solubility, melting point, and boiling point would be influenced by the presence of the hydrochloride salt form, as well as the specific functional groups present in the compound.
Aplicaciones Científicas De Investigación
Histochemical Applications
Hydrochloric acid catalysis enhances the fluorescence yield in the formaldehyde condensation reaction with phenylethylamines and indolylethylamines, indicating potential applications in histochemistry for sensitive detection of these compounds. This method exhibits specificity for indolylethylamines and 3-hydroxylated or 3-methoxylated phenylethylamines, offering a tool for distinguishing between structurally related compounds based on reactivity in the condensation reaction (Björklund & Stenevi, 1970).
Material Synthesis
Research into the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol demonstrated its potential in creating fluoro-containing materials. The presence of strong intermolecular hydrogen bonds in its crystal structure suggests applications in developing organic fluoro-containing polymers, highlighting the role of alcoholic and phenolic hydroxyl groups in polymer synthesis (Li, Shen, & Zhang, 2015).
Pharmaceutical Research
Studies on novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides have shown potent uterine relaxant activity, indicating their potential in pharmaceutical applications related to labor and delivery management. These compounds exhibited significant in vitro and in vivo activity, along with higher cAMP releasing potential compared to isoxsuprine hydrochloride, with minimal cardiac stimulant potential (Viswanathan & Chaudhari, 2006).
Green Chemistry
Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This research suggests the potential for creating almost 100% bio-based benzoxazine end-capped molecules, paving the way for sustainable alternatives to phenol in material science applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Propiedades
IUPAC Name |
1-[2-(4-fluorophenoxy)ethoxy]-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO3.ClH/c1-15(16-5-3-2-4-6-16)21-13-18(22)14-23-11-12-24-19-9-7-17(20)8-10-19;/h2-10,15,18,21-22H,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYMJUQRAKPFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COCCOC2=CC=C(C=C2)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Fluorophenoxy)ethoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2548617.png)
![Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2548619.png)
![3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548621.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2548624.png)


![1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2548628.png)

![8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2548637.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2548639.png)